molecular formula C14H11BrN4O2 B15221310 N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

Cat. No.: B15221310
M. Wt: 347.17 g/mol
InChI Key: KBUOBXPDJJYUML-UHFFFAOYSA-N
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Description

N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a bromo group, a hydroxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step organic reactions One common method starts with the bromination of 8-hydroxyquinoline to introduce the bromo group at the 7-positionThe final step involves the acetylation of the resulting compound to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the bromo and imidazole substituents but shares the quinoline core.

    7-Bromo-8-hydroxyquinoline: Similar but lacks the imidazole ring.

    4-(1H-Imidazol-1-yl)quinoline: Similar but lacks the bromo and hydroxy groups

Uniqueness

N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromo group enhances its reactivity, the hydroxy group increases its solubility and potential for hydrogen bonding, and the imidazole ring provides additional sites for coordination with metal ions .

Properties

Molecular Formula

C14H11BrN4O2

Molecular Weight

347.17 g/mol

IUPAC Name

N-(7-bromo-8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide

InChI

InChI=1S/C14H11BrN4O2/c1-8(20)17-12-6-11(19-5-4-16-7-19)9-2-3-10(15)14(21)13(9)18-12/h2-7,21H,1H3,(H,17,18,20)

InChI Key

KBUOBXPDJJYUML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2O)Br)C(=C1)N3C=CN=C3

Origin of Product

United States

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